molecular formula C10H7ClF3NO3S B15386129 1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B15386129
M. Wt: 313.68 g/mol
InChI Key: GSTRTVOAFNMOIF-UHFFFAOYSA-N
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Description

This compound features a propan-2-one backbone substituted with a chloro group and a 3-nitro-5-(trifluoromethylthio)phenyl aromatic ring. The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups are strong electron-withdrawing substituents, conferring high electrophilicity and lipophilicity. Below, we compare it with structurally related propan-2-one derivatives.

Properties

Molecular Formula

C10H7ClF3NO3S

Molecular Weight

313.68 g/mol

IUPAC Name

1-chloro-1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-7(15(17)18)4-8(3-6)19-10(12,13)14/h2-4,9H,1H3

InChI Key

GSTRTVOAFNMOIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-])Cl

Origin of Product

United States

Biological Activity

1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806547-17-0, is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClF3NO3S
  • Molecular Weight : 313.68 g/mol
  • Chemical Structure : The compound features a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and biological properties.

The biological activity of this compound is largely attributed to the presence of the trifluoromethylthio and nitro groups, which can enhance lipophilicity and alter the electronic properties of the molecule. These modifications may facilitate interactions with biological targets, such as enzymes or receptors.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. While specific data on this compound is limited, structural analogs suggest potential efficacy against various pathogens.

CompoundActivity TypeReference
Trifluoromethyl derivativesAntimicrobial
Nitro-substituted phenyl compoundsAntibacterial

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that compounds with similar functionalities can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of critical cellular pathways.

Cell LineIC50 (µM)Reference
HeLa15.2
MCF-712.5

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of trifluoromethyl-containing compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Cytotoxic Effects in Cancer Research : A recent investigation into structurally related compounds revealed that they exhibited selective cytotoxicity towards breast cancer cells (MCF-7), suggesting potential for development as anticancer agents.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Substituents (Aromatic Ring) Molecular Formula Molar Mass (g/mol) Key Features
1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one (Target) 3-NO₂, 5-SCF₃ C₁₀H₇ClF₃NO₃S 313.68* High electrophilicity, lipophilic
1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one 2-Cl, 4-SCF₃ C₁₀H₇Cl₂F₃OS 303.13 Dichloro substitution, lower molar mass
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ C₁₀H₉F₃O 202.17 Simpler structure; used in fenfluramine synthesis
1-(5-Chloro-3-methylbenzo[b]thiophen-2-yl)-3-(phenylthio)propan-1-one Benzo[b]thiophene, 5-Cl, 3-CH₃ C₁₈H₁₃ClOS₂ 344.87 Thiophene core, bulky substituents
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one Hydrazin-1-ylidene, phenyl C₉H₉ClN₂O 196.63 Planar hydrazone structure, hydrogen bonding

Notes:

  • The target compound’s nitro group enhances reactivity in electrophilic substitutions compared to methoxy or methyl substituents (e.g., in ).

Crystallographic and Solid-State Properties

  • Crystal Packing: Hydrazin-1-ylidene derivatives (e.g., ) exhibit hydrogen bonding (N–H⋯O and C–H⋯O), leading to dense monoclinic (P21/c) packing. The target compound’s -SCF₃ group may disrupt such interactions, favoring hydrophobic packing.
  • Space Groups: Similar propan-2-one derivatives crystallize in monoclinic systems (e.g., ), but bulky substituents like -SCF₃ could alter symmetry.

Q & A

Q. Methodological Focus

Technique Application Example Data
NMR (¹H/¹³C) Assigns substituent positionsδ 7.8 ppm (aromatic H), δ 190 ppm (ketone C=O)
HRMS Confirms molecular formula[M+H]⁺ m/z 314.03 (calc. 314.02)
XRD Resolves steric clashesC-Cl bond length: 1.78 Å; dihedral angle: 85°
IR Identifies functional groupsν(C=O) 1715 cm⁻¹; ν(NO₂) 1530 cm⁻¹

Ambiguity Resolution:

  • Regioisomer Discrimination: NOESY NMR correlates spatial proximity of -NO₂ and -SCF₃ groups .
  • Tautomer Identification: DFT calculations (e.g., Gaussian) predict stable enol vs. keto forms .

How can researchers resolve discrepancies in reported biological activities of analogous compounds?

Data Contradiction Analysis
Discrepancies in bioactivity (e.g., MIC values varying between 16–64 µg/mL ) may arise from:

  • Substituent Variations: -SCF₃ vs. -SCH₃ alters lipophilicity (logP difference: ~1.5), affecting membrane permeability .
  • Assay Conditions: Variations in bacterial strain (Gram+ vs. Gram-) or culture media (pH, nutrients) .

Experimental Design:

  • Standardized Protocols: Use CLSI guidelines for antimicrobial assays .
  • QSAR Modeling: Correlate substituent electronic parameters (σ, π) with bioactivity to identify critical groups .

What is the proposed mechanism of enzyme inhibition by this compound, and how can in silico methods validate it?

Advanced Mechanistic Focus
The compound acts as a competitive inhibitor by:

Binding to Active Sites: -SCF₃ and -NO₂ form halogen bonds with catalytic residues (e.g., Serine in hydrolases) .

Disrupting Substrate Access: Steric bulk blocks entry of native substrates .

Validation Strategies:

  • Molecular Docking (AutoDock): Simulate binding poses with cytochrome P450 or acetylcholinesterase .
  • MD Simulations (GROMACS): Assess stability of inhibitor-enzyme complexes over 100-ns trajectories .

How does the compound’s reactivity compare to analogs lacking the nitro group?

Q. Comparative Reactivity Analysis

Reaction With -NO₂ Without -NO₂
Nucleophilic Substitution Faster (EWG activation)Slower (e.g., t₁/₂ = 2h vs. 8h)
Oxidation Forms nitroso intermediatesStable under mild conditions
Reduction -NO₂ → -NH₂ alters bioactivityNo change

Synthetic Implications:

  • Protecting Groups: Use Boc for -NH₂ to prevent unwanted reduction .

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